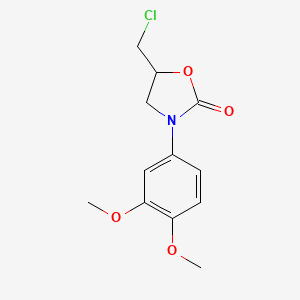

5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,3-oxazolidin-2-one

説明

特性

IUPAC Name |

5-(chloromethyl)-3-(3,4-dimethoxyphenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4/c1-16-10-4-3-8(5-11(10)17-2)14-7-9(6-13)18-12(14)15/h3-5,9H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHSXMZHABDQHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(OC2=O)CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001199971 | |

| Record name | 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001199971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204296-45-6 | |

| Record name | 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204296-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001199971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.

- IUPAC Name : 5-(chloromethyl)-3-(3,4-dimethoxyphenyl)oxazolidin-2-one

- Molecular Formula : C12H14ClNO4

- Molecular Weight : 271.7 g/mol

- CAS Number : 1204296-45-6

- Purity : ≥95%

Oxazolidinones are primarily known for their role as antibiotics, particularly in inhibiting protein synthesis by binding to the 50S ribosomal subunit. Recent studies have expanded their potential beyond antibacterial activity to include anticancer properties and effects on various biological pathways:

- Antibacterial Activity :

-

Anticancer Activity :

- Research indicates that certain oxazolidinone derivatives exhibit significant cytotoxic effects on cancer cell lines. For instance, compounds similar to this compound have shown promising results in inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) and mitochondrial dysfunction .

Cytotoxicity Studies

A study evaluating the cytotoxic effects of various oxazolidinone derivatives revealed that compounds structurally related to this compound exhibited varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes key findings:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| OI | MCF-7 | 17.66 | Apoptosis via caspase activation |

| OI | HeLa | 31.10 | ROS production leading to mitochondrial dysfunction |

These findings suggest that the compound can effectively inhibit cell proliferation and induce apoptosis in specific cancer cell lines while displaying minimal toxicity to non-tumorigenic cells .

Case Studies and Research Findings

Several studies have highlighted the multifaceted biological activities of oxazolidinones:

- Anticancer Properties :

-

Potential for Combination Therapies :

- The ability of these compounds to interact with various biological pathways suggests their potential use in combination therapies for cancer treatment. For instance, oxazolidinones have been shown to act as partial agonists of peroxisome proliferator-activated receptor-gamma (PPAR-γ), which may enhance their anticancer efficacy when used alongside other agents .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazolidinone Core

5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one (CAS 26384-66-7)

- Molecular Formula: C₁₀H₁₆ClNO₂; Molecular Weight: 217.69 g/mol .

- Key Differences : The 3,4-dimethoxyphenyl group is replaced with a cyclohexyl moiety , reducing aromaticity and polarity.

5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one (CAS 711-85-3)

- Molecular Formula: C₁₀H₁₀ClNO₂; Molecular Weight: 211.65 g/mol .

- Key Differences : Lacks methoxy substituents on the phenyl ring, reducing electron-donating effects.

5-(3,4-Dimethoxyphenyl)-2-oxazolidinone (CID 3050661)

- Molecular Formula: C₁₁H₁₃NO₄; Molecular Weight: 223.23 g/mol .

- Key Differences: No chloromethyl group at the 5-position.

Functional Group and Bioactivity Comparisons

Anti-inflammatory Oxadiazole Derivatives

- Compound : 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole ().

- Activity : 61.9% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin .

- Comparison: While structurally distinct (oxadiazole vs. oxazolidinone), the shared 3,4-dimethoxyphenyl group suggests this moiety may enhance anti-inflammatory properties across heterocyclic scaffolds.

Curcumin Analogs with Dimethoxyphenyl Groups

- Examples: (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) ().

- Activity : Strong free radical scavenging, ACE inhibition, and tyrosinase inhibition .

- Comparison: The dimethoxyphenyl group’s role in enhancing antioxidant and enzyme-binding activities may extend to oxazolidinone derivatives, though specific data for the target compound are lacking.

Structural and Electronic Effects

Key Observations :

- The chloromethyl group in the target compound provides a reactive site for further chemical modifications, such as nucleophilic substitutions, which are absent in non-chlorinated analogs.

- The 3,4-dimethoxyphenyl group enhances lipophilicity and may improve membrane permeability, a critical factor in drug design .

準備方法

Synthesis of Oxazolidinone Derivatives

R-epichlorohydrin is reacted with 3-fluoro-4-morpholinyl aniline in methanol at 60-65 °C, and the resulting adduct is reacted with carbonyl diimidazole in dichloromethane at room temperature to yield compound 4. Compound 4 is then condensed with potassium phthalimide in dimethylformamide at reflux temperature to afford oxazolidinone phthalimide.

(4) ( R )-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone (6.0 g, 0.019 mol) in N,N-Dimethylformamide (40 mL) was added potassium phthalimide (4.0 g, 0.021 mol), and the reaction mixture was heated to reflux and stirred for 5 h. The reaction mixture was cooled to ambient temperature and diluted with water (200 mL). The precipitated solid was filtered off and dried to give compound 5 .

Preparation of Cyclic N-chloroamides

To a round-bottom flask, add 2-pyrrolidinone (1 equivalent) and DCM with stirring. Cool the clear solution to 0 ℃ with an ice-water bath, and add trichloroisocyanuric acid (1.05 equivalents). Stir the reaction overnight at room temperature. After the complete consumption of the 2-pyrrolidinone monitored by TLC, filter the reaction through a pad of Celite and concentrate on a rotary evaporator to afford a white solid that is used without further purification.

Nickel-Catalyzed Reductive C-N Cross-Coupling

To a Schlenk tube, add N-chloroamides, Zn, ligand (5 mol%), NiCl2 (10 mol%), and MgCl2. Evacuate and backfill the tube with argon three times, then add aryl bromide and DMA under argon, and seal the tube with a Teflon cap. Stir the resulting mixture at 40 ℃. After stirring for 12 h, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, then extract the filtrate with ethyl acetate and wash with brine. Dry the organic layer over \$$Na2SO4\$$, filter, and concentrate. Purify the residue with silica gel chromatography to give the corresponding products.

Gram-scale synthesis

To a Schlenk tube, add Zn, 4,4'-dinonyl-2,2'-bpy (5 mol%), NiCl2 (10 mol%), and MgCl2. Evacuate and backfill the tube with argon three times, then add DMA and the DMA solution of aryl bromide and N-chloroamide under argon, and seal the tube with a Teflon cap. Stir the resulting mixture at 40 ℃. After stirring for 12 h, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, and concentrate the filtrate and extract with ethyl acetate, wash with brine. Dry the organic layer over \$$Na2SO4\$$, filter, and concentrate. Purify the residue.

Process for Preparing Linezolid

The slurry is added to a solution of acetic acid in methanol while maintaining reflux and rinsed in with methanol. Concentrate the resulting slurry via atmospheric distillation to a specific volume. Add methanol while concentrating via atmospheric distillation to maintain a total volume within a certain range. Cool the resulting slurry to 30°C and collect the precipitate by vacuum filtration, wash with methanol, and dry in a nitrogen stream to obtain the title compound as a crystalline solid.

HPLC assay after stirring the emulsion at ambient temperature for 2 hours showed the hydrolysis reaction to be complete.

Q & A

Basic: What are the recommended methodologies for synthesizing 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,3-oxazolidin-2-one?

The synthesis typically involves a multi-step approach:

Oxazolidinone Core Formation : React 3,4-dimethoxyphenyl isocyanate with epichlorohydrin under basic conditions to form the oxazolidinone ring. This step requires precise temperature control (0–5°C) to avoid side reactions .

Chloromethyl Introduction : Use a nucleophilic substitution reaction with a chlorinating agent (e.g., SOCl₂ or PCl₅) to introduce the chloromethyl group. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .

Purification : Employ column chromatography (silica gel, gradient elution with dichloromethane/methanol) or recrystallization from ethanol/water mixtures to isolate the product .

Basic: How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- NMR Spectroscopy :

- ¹H NMR : Key signals include δ 4.5–5.0 ppm (oxazolidinone CH₂Cl), δ 6.7–7.2 ppm (aromatic protons from the 3,4-dimethoxyphenyl group), and δ 3.8 ppm (methoxy groups) .

- ¹³C NMR : Confirm the carbonyl group (C=O) at ~175 ppm and the quaternary carbons in the oxazolidinone ring .

- X-ray Crystallography : Resolve stereochemistry and bond angles. For example, oxazolidinone derivatives often show a planar oxazolidinone ring with a dihedral angle of ~85° between the aromatic and heterocyclic moieties .

Advanced: How can stereochemical challenges in synthesis be addressed, particularly for enantiomeric purity?

- Chiral Auxiliaries : Use (R)- or (S)-glyceraldehyde derivatives to induce asymmetry during oxazolidinone formation. For example, a fluorinated oxazolidinone auxiliary achieved >90% enantiomeric excess (ee) in related compounds .

- Chiral HPLC : Employ a Chiralpak AD-H column (hexane/isopropanol, 90:10) to separate enantiomers and validate purity .

- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., temperature, catalysts like lipases) to favor one enantiomer during synthesis .

Advanced: What experimental designs are suitable for evaluating its biological activity in anti-inflammatory or antimicrobial studies?

- In Vitro Anti-inflammatory Assays :

- Antimicrobial Testing :

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for oxazolidinone ring closure. DMF increased yields by 15% compared to THF in related syntheses .

- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to accelerate chloromethylation. A 10 mol% loading reduced reaction time from 24 h to 6 h .

- Temperature Gradients : For sensitive steps (e.g., isocyanate reactions), maintain temperatures below 10°C to prevent decomposition .

Basic: What purification techniques are most effective for isolating this compound?

- Recrystallization : Use ethanol/water (7:3) to remove unreacted starting materials. The compound typically crystallizes as white needles with >95% purity .

- Flash Chromatography : Optimize solvent gradients (e.g., hexane → ethyl acetate) to separate chlorinated byproducts. Collect fractions with Rf = 0.3–0.4 on TLC .

Advanced: How can computational methods (e.g., DFT, molecular docking) predict reactivity or biological targets?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the chloromethyl group shows high electrophilicity (σ* ~1.2 eV) .

- Molecular Docking : Dock the compound into COX-2 (PDB ID: 5KIR) using AutoDock Vina. The 3,4-dimethoxyphenyl group may occupy the hydrophobic pocket, mimicking NSAID binding .

Basic: What safety precautions are necessary when handling this compound?

- Toxicity : Chloromethyl derivatives are potential alkylating agents. Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store at 2–8°C under nitrogen to prevent hydrolysis of the oxazolidinone ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。